N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is systematically named N-(2-(1H-indol-3-yl)ethyl)-4-(methylamino)butanamide hydrochloride , reflecting its structural components:
- A butanamide backbone substituted with a methylamino group at position 4.
- An ethyl linker connecting the amide nitrogen to the 3-position of an indole ring.
- A hydrochloride salt form.
CAS Registry Number : 1568634-86-5 .
| Property | Value |
|---|---|
| IUPAC Name | N-(2-(1H-indol-3-yl)ethyl)-4-(methylamino)butanamide hydrochloride |
| CAS Number | 1568634-86-5 |
Molecular Formula and Weight Analysis
The molecular formula is C₁₅H₂₂ClN₃O , with a molecular weight of 295.81 g/mol .
Exact Mass Calculation :
- Carbon (12.01 × 15) = 180.15
- Hydrogen (1.008 × 22) = 22.18
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 1) = 16.00
- Total = 295.81 g/mol
The hydrochloride salt contributes to the compound’s solubility in polar solvents, such as water or dimethyl sulfoxide (DMSO) .
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound is not publicly available, X-ray diffraction (XRD) remains a critical tool for elucidating its solid-state structure. Key principles include:
- Bragg’s Law : $$ n\lambda = 2d\sin\theta $$, where $$ d $$ is the interplanar spacing and $$ \theta $$ is the diffraction angle .
- Crystal Packing : The indole ring’s planar geometry and hydrogen-bonding interactions (e.g., N–H⋯Cl) likely stabilize the crystal lattice .
- Unit Cell Parameters : Hypothetical unit cell dimensions could be inferred from analogous indole derivatives, typically exhibiting monoclinic or orthorhombic symmetry .
XRD analysis would resolve:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Key Peaks :
Ultraviolet-Visible (UV-Vis) Spectroscopy
- Absorption Bands :
Mass Spectrometry (MS)
- Molecular Ion : m/z 295.8 ([M]⁺).
- Fragmentation Patterns :
- Loss of HCl: m/z 259.4 ([M – Cl]⁺).
- Cleavage at amide bond: m/z 176.1 (indole-ethyl fragment) .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-16-9-4-7-15(19)17-10-8-12-11-18-14-6-3-2-5-13(12)14;/h2-3,5-6,11,16,18H,4,7-10H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZKHLPVQGOXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride typically involves the reaction of tryptamine with a suitable acylating agent. One common method is the coupling of tryptamine with an appropriate carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The target compound shares structural motifs with several indole derivatives, particularly in the tryptamine core and amide-linked substituents. Key comparisons include:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., chlorine in compound 17 ) or aromatic systems (e.g., naphthamide in compound 19 ) increases melting points compared to alkylamino-substituted analogs like ENA424045335.
- Salt Formation : Hydrochloride salts (e.g., ENA424045337 and 4-hydroxy DiPT ) improve aqueous solubility, critical for bioavailability.
Pharmacological Activity Comparisons
Anticancer Activity
Compounds 10j–10m () exhibit dual Bcl-2/Mcl-1 inhibitory activity, with IC$_{50}$ values in the nanomolar range. Substituents like 4-nitrophenyl (10l) or pyridin-2-yl (10m) enhance binding affinity to apoptotic proteins .
Enzyme Inhibition
N-[3-Chloro-2-(substituted)butanamide derivatives () show potent α-amylase inhibition, comparable to standard drugs. The oxazetidin ring and chloro substituents are critical for enzyme binding . ENA424045337’s 4-(methylamino)butanamide group may similarly interact with enzymatic pockets, though its specific inhibitory profile remains unexplored.
Toll-Like Receptor (TLR4) Modulation
Compounds 15–19 () are TLR4 agonists/antagonists, with activity influenced by aromatic substituents. For example, 4-chlorobenzamide (17) exhibits stronger TLR4 binding than 4-methoxy analogs . The target compound’s methylamino group could alter TLR4 affinity, warranting further study.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride, also known by its CAS number 1568634-86-5, is a synthetic compound belonging to the class of indole derivatives. These compounds are of significant interest due to their diverse biological activities, including potential therapeutic applications in various medical fields.
The compound features an indole moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of tryptamine with an acylating agent, often using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The indole structure allows for binding to various molecular targets, influencing cellular signaling pathways related to cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated significant activity against both sensitive and multidrug-resistant bacterial strains. For instance, derivatives based on this compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various pathogens .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | 0.25 | Staphylococcus aureus |
| Compound 2 | 0.5 | Gram-positive bacteria |
| Compound 3 | 2.0 | Candida albicans |
| Compound 4 | 0.5 | Aspergillus niger |
The ability of these compounds to form pores in microbial membranes enhances their efficacy by facilitating the entry of therapeutic agents .
Cytotoxicity and Safety Profile
While exhibiting potent antimicrobial properties, the cytotoxicity of these compounds remains a concern. Studies indicate that although some derivatives show low cytotoxicity against human fibroblasts, others demonstrate higher toxicity levels, necessitating further optimization for therapeutic use .
Case Studies
-
In Vivo Efficacy
A study evaluating the efficacy of this compound in a murine model of staphylococcal sepsis revealed promising results. The compound demonstrated significant antibacterial activity with a favorable safety profile, indicating its potential for further development as an antimicrobial therapy . -
Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives has identified key modifications that enhance antimicrobial activity while reducing cytotoxicity. By altering lipophilicity and substituent groups on the indole ring, researchers aim to develop safer and more effective antimicrobial agents .
Q & A
Q. What are the established synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including indole ring construction, side-chain functionalization, and final hydrochlorination. For example, analogous indole derivatives are synthesized via nucleophilic substitution or amide coupling, with reaction conditions optimized by controlling temperature (e.g., 0–25°C for sensitive intermediates) and solvent selection (e.g., DMF for polar aprotic environments) . Purity is monitored using HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm backbone connectivity and substituent positions, with indole protons typically resonating at δ 7.0–7.5 ppm and methylamino groups at δ 2.2–2.8 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHClNO) with deviations <2 ppm .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What are the recommended storage conditions to ensure compound stability?
Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation. Stability studies suggest a shelf life of ≥5 years when protected from light and moisture .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking identifies binding affinities to targets like Bcl-2/Mcl-1 (anticancer proteins). For example, indole derivatives with electron-withdrawing substituents show improved docking scores against apoptotic regulators . Reaction path search algorithms (e.g., quantum chemical calculations) optimize synthetic routes in silico before lab validation .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Validate discrepancies using standardized assays (e.g., IC values in MTT assays for cytotoxicity) with triplicate measurements .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Receptor Binding Assays: Radioligand competition studies (e.g., -labeled analogs) quantify target specificity to rule off-target effects .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve >90% enantiomeric excess (ee) in key steps .
- Continuous Flow Chemistry: Enhances reproducibility and reduces side reactions via precise control of residence time and temperature .
- Crystallization-Driven Purification: Solvent-antisolvent systems (e.g., ethanol/water) isolate enantiopure fractions .
Q. How do structural modifications (e.g., halogenation, methylamino substitution) impact pharmacokinetic properties?
- Halogenation (Cl/F): Increases lipophilicity (logP +0.5–1.0) and metabolic stability by reducing CYP450-mediated oxidation .
- Methylamino Side Chains: Enhance solubility via protonation at physiological pH while retaining blood-brain barrier permeability (e.g., logBB >0.3) .
- SAR Studies: Systematic substitution at the indole C3/C5 positions correlates with improved IC values in cancer cell lines .
Methodological Resources
- Spectral Databases: PubChem (CID-specific NMR/HRMS data) .
- Reaction Optimization Tools: ICReDD’s computational workflow for reaction condition screening .
- Safety Protocols: Cayman Chemical’s SDS guidelines for handling hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
